3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Catalog No.
S692494
CAS No.
31964-52-0
M.F
C10H12N2S
M. Wt
192.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dihydroisoquinoline-2(1H)-carbothioamide

CAS Number

31964-52-0

Product Name

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

IUPAC Name

3,4-dihydro-1H-isoquinoline-2-carbothioamide

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

InChI

InChI=1S/C10H12N2S/c11-10(13)12-6-5-8-3-1-2-4-9(8)7-12/h1-4H,5-7H2,(H2,11,13)

InChI Key

JZQZVILRSLXZCO-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)C(=S)N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=S)N

Antidepressant and Anticonvulsant Agents

    Scientific Field: Medicinal Chemistry

    Summary of Application: This compound has been studied for its potential as an antidepressant and anticonvulsant agent.

    Methods of Application: The study involved the synthesis of nineteen (S)-N-substituted-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives.

    Results: Compounds 2h, 2k, 2r, and 2s exhibited potent antidepressant activity and displayed the antidepressant effects in a dose-dependent manner from 10 to 30 mg/kg in the FST and TST.

Free-Radical Scavenging

3,4-Dihydroisoquinoline-2(1H)-carbothioamide is an organic compound characterized by a bicyclic structure that includes a dihydroisoquinoline moiety and a carbothioamide functional group. Its molecular formula is C₉H₁₃N₂OS, and it features a sulfur atom double-bonded to a carbon atom, which is also bonded to an amine group. This compound is of interest in medicinal chemistry due to its potential biological activities and diverse applications.

The primary focus of research on DHITC is its potential as a urease inhibitor []. The exact mechanism by which it inhibits urease is not fully elucidated, but it might involve competition with the natural substrate (urea) for the enzyme's active site or interaction with essential amino acid residues within the enzyme []. Further studies are needed to clarify the specific mechanism of action.

, including:

  • Acetylation: The compound can be acetylated to enhance its solubility and modify its biological properties.
  • Nitration: Introduction of nitro groups can be achieved using a mixture of nitric and sulfuric acids, leading to derivatives with altered reactivity.
  • Hydrogenation: The nitro group can be reduced to an amine through catalytic hydrogenation, which may enhance the compound's biological activity .

Research indicates that 3,4-dihydroisoquinoline-2(1H)-carbothioamide exhibits significant biological activities, including:

  • Antidepressant Effects: Preliminary studies suggest potential antidepressant properties, making it a candidate for further pharmacological exploration.
  • Anticonvulsant Activity: The compound has been investigated for its anticonvulsant effects, indicating possible applications in treating epilepsy.
  • Enzyme Inhibition: It has shown promise as an inhibitor of various enzymes, including urease and carbonic anhydrase, which are important in several physiological processes .

Several synthesis methods have been developed for 3,4-dihydroisoquinoline-2(1H)-carbothioamide:

  • One-Step Reaction Protocol: A straightforward method involves the reaction of N-aryl derivatives with thiophosgene to obtain carbothioamide analogues in good yields .
  • Multi-Step Synthesis: This includes steps like acetylation and nitration followed by reduction, allowing for the introduction of various substituents on the isoquinoline ring .

The applications of 3,4-dihydroisoquinoline-2(1H)-carbothioamide are diverse:

  • Pharmaceutical Development: Due to its potential antidepressant and anticonvulsant properties, it is being studied as a lead compound for new drug formulations.
  • Biochemical Research: Its role as an enzyme inhibitor makes it valuable in biochemical studies aimed at understanding enzyme mechanisms and developing therapeutic agents .

Interaction studies using molecular docking techniques have revealed that 3,4-dihydroisoquinoline-2(1H)-carbothioamide binds effectively to active sites of enzymes such as carbonic anhydrase II and lipoxygenase. These studies indicate favorable hydrogen bonding interactions with key amino acid residues within the enzyme active sites, suggesting strong binding affinities that could translate into potent biological activity .

Several compounds share structural similarities with 3,4-dihydroisoquinoline-2(1H)-carbothioamide. Here are some notable examples:

Compound NameStructureUnique Features
1,2-DihydroisoquinolineStructureLacks the carbothioamide group; primarily studied for neuroprotective effects.
3-HydroxyisoquinolineStructureContains a hydroxyl group; explored for antioxidant properties.
6-Methoxy-3,4-dihydroisoquinolineStructureHas a methoxy substituent; shows different pharmacological profiles.

Uniqueness of 3,4-Dihydroisoquinoline-2(1H)-carbothioamide

What sets 3,4-dihydroisoquinoline-2(1H)-carbothioamide apart from these similar compounds is its specific carbothioamide functional group. This feature not only enhances its biological activity but also allows for unique interactions with target enzymes compared to other isoquinoline derivatives.

XLogP3

1.3

Wikipedia

3,4-Dihydroisoquinoline-2(1H)-carbothioamide

Dates

Last modified: 08-15-2023

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